molecular formula C14H16ClNO2 B7889761 methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride

methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride

Cat. No.: B7889761
M. Wt: 265.73 g/mol
InChI Key: BYTYONAXVAIPOV-ZOWNYOTGSA-N
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Description

Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO2 and its molecular weight is 265.73 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is a chiral amino acid derivative notable for its potential biological activities and applications in pharmacology and biochemistry. This article provides an in-depth exploration of the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H15ClN2O2
  • Molecular Weight : 229.73 g/mol
  • Chirality : The compound exhibits chirality, which influences its binding affinity to biological targets.

The presence of the naphthyl group enhances its interaction with various receptors, suggesting its potential role as a neurotransmitter modulator, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Receptors : The compound acts as a ligand for neurotransmitter receptors, potentially influencing amino acid neurotransmission.
  • Enzymes : It may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways and signal transduction.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects :
    • The compound has been studied for its effects on neurotransmitter systems, particularly in modulating excitatory and inhibitory signals in the brain.
  • Antimicrobial Properties :
    • Some studies suggest that structurally similar compounds display antimicrobial activity against various bacterial strains, warranting further investigation into this compound's potential in combating infections.
  • Antitumor Activity :
    • Preliminary research has indicated that derivatives of this compound may exhibit antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods focus on achieving high purity and yield suitable for pharmacological applications:

  • Asymmetric Synthesis : Utilizing chiral catalysts to produce the S-enantiomer selectively.
  • Reactions with Naphthalene Derivatives : Modifying naphthalene derivatives to introduce the amino acid structure while maintaining chirality .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on glutamate receptors in rat brain slices. The results indicated that the compound enhanced synaptic transmission, suggesting a role in cognitive functions.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsUnique Features
Methyl 3-amino-3-(naphthalen-1-yl)propanoateSimilar amino acid structureDifferent substitution on naphthalene
Methyl (S)-3-amino-3-(naphthalen-1-yl)propanoateVariation in amino positioningPotentially different biological activity

This comparative analysis highlights the unique features of this compound that may influence its biological activities and applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYONAXVAIPOV-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.